
ethyl 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied due to their presence in important biomolecules, such as histidine and histamine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl groups, the bromine atom, and the difluoromethoxy group. The thioacetate group would likely be added in the final step .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring would provide a planar, aromatic center to the molecule, while the phenyl groups would add additional aromaticity and rigidity. The bromine atom and the difluoromethoxy group would add polarity to the molecule .
Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the bromine atom might make it a good candidate for reactions involving nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the difluoromethoxy group would likely make the compound relatively polar, which could influence its solubility and reactivity .
科学的研究の応用
Synthesis and Chemical Properties
This compound is involved in the synthesis of heterocyclic derivatives, showcasing its utility in creating complex molecular structures with potential biological activities. For instance, its derivatives have been synthesized through microwave-assisted methods, highlighting its role in the development of compounds with anti-inflammatory, analgesic, and antioxidant properties (Attimarad, Khedr, & Aldhubiab, 2017). The study on the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity also underscores the versatility of this compound's derivatives in generating bioactive molecules (Youssef & Amin, 2012).
Biological Applications
The derivatives of this compound have shown significant biological activities, including anti-inflammatory, analgesic, antioxidant, antimicrobial, and potential anti-rheumatic effects. For example, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrates the therapeutic possibilities of these derivatives (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
The compound's derivatives have been extensively studied for their antimicrobial and antioxidant properties. For instance, the microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their potent antimicrobial and antimalarial activities, offering insights into the compound's role in developing new therapeutic agents (Vekariya et al., 2017).
Structural and Molecular Studies
The structural and molecular-packing analysis of related derivatives emphasizes the compound's significance in understanding molecular interactions and designing molecules with desired properties. Such studies provide a foundation for the rational design of bioactive compounds (Estrada, Conde, & Márquez, 1987).
将来の方向性
特性
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrF2N2O3S/c1-2-27-18(26)12-29-20-24-11-17(13-3-5-14(21)6-4-13)25(20)15-7-9-16(10-8-15)28-19(22)23/h3-11,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVMRRAURADGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

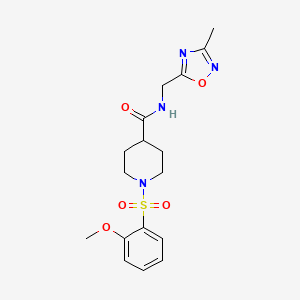
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)
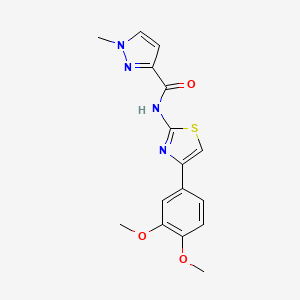
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)
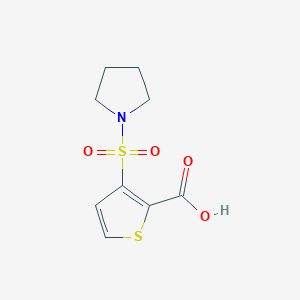
![4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2683906.png)


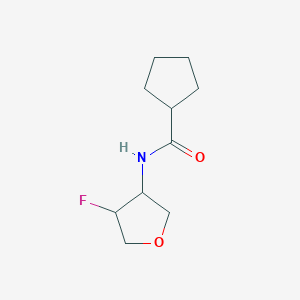
![6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2683914.png)
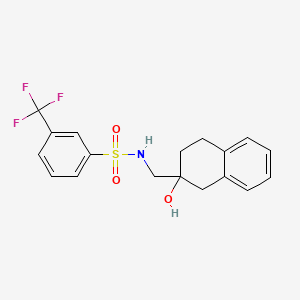
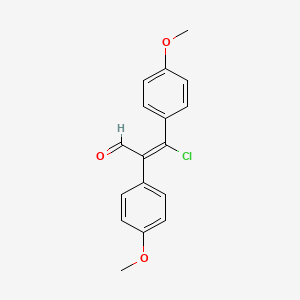

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)